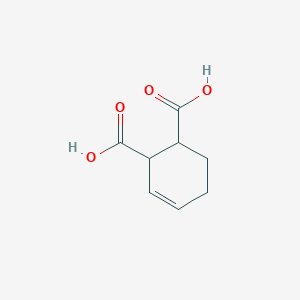

3-Cyclohexene-1,2-dicarboxylic acid

説明

3-Cyclohexene-1,2-dicarboxylic acid (CAS No. varies by isomer) is an unsaturated alicyclic dicarboxylic acid characterized by a cyclohexene ring with carboxylic acid groups at the 1- and 2-positions. Its structure imparts unique reactivity, such as participation in Diels-Alder reactions, and applications in polymer synthesis, including polyimides and epoxy resins . The compound exists in cis and trans stereoisomeric forms, with distinct physicochemical properties. For example:

- cis-4-Cyclohexene-1,2-dicarboxylic acid has pKa values of 3.89 and 6.77.

- trans-4-Cyclohexene-1,2-dicarboxylic acid has pKa values of 3.95 and 5.81 .

These differences in acidity and stereochemistry influence solubility, reactivity, and industrial utility.

特性

CAS番号 |

25079-83-8 |

|---|---|

分子式 |

C8H10O4 |

分子量 |

170.16 g/mol |

IUPAC名 |

cyclohex-3-ene-1,2-dicarboxylic acid |

InChI |

InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1,3,5-6H,2,4H2,(H,9,10)(H,11,12) |

InChIキー |

IFDVQVHZEKPUSC-UHFFFAOYSA-N |

正規SMILES |

C1CC(C(C=C1)C(=O)O)C(=O)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Cyclohexane Dicarboxylic Acid Derivatives

Cyclohexane-1,2-dicarboxylic Acid (CHDA)

- Structure : Fully saturated cyclohexane ring.

- Applications: Metabolite of DINCH (diisononyl cyclohexane-1,2-dicarboxylate), a plasticizer alternative to phthalates.

- Key Difference : The absence of a double bond reduces CHDA’s reactivity in cycloaddition reactions compared to 3-cyclohexene-1,2-dicarboxylic acid.

trans-Cyclohexane-1,3-Dicarboxylic Acid (CAS 2305-30-8)

Unsaturated Cyclic Dicarboxylic Acids

1-Cyclohexene-1,2-Dicarboxylic Acid (Δ⁴-Tetrahydrophthalic Acid, CAS 635-08-5)

- Structure : Double bond between C1 and C2, carboxylic groups at C1 and C2.

- Applications : Intermediate in organic synthesis and epoxy curing agents.

- Key Difference : The conjugated double bond position enhances electrophilicity, making it more reactive in Diels-Alder reactions than 3-cyclohexene-1,2-dicarboxylic acid .

3-Methylenecyclopropane-trans-1,2-Dicarboxylic Acid (Feist’s Acid, CAS 499-02-5)

Ester Derivatives

3-Methyl-4-Cyclohexene-1,2-Dicarboxylate Esters

- Examples : Diethyl (CAS 62174-62-3), dipentyl (CAS 62174-66-7), and bis(1-methylethyl) esters (CAS 62174-63-4).

- Applications : Plasticizers and polymer additives.

- Key Difference : Esterification reduces polarity, enhancing compatibility with hydrophobic matrices compared to the parent acid .

4-Cyclohexene-1,2-Dicarboxylic Acid, 1,2-Bis(2-Oxiranylmethyl) Ester (CAS 21544-03-6)

- Structure : Epoxidized ester derivative.

- Applications : Epoxy resin precursor.

Anhydride Derivatives

Epiclon (5-(2,5-Dioxotetrahydrofuryl)-3-Methyl-3-Cyclohexene-1,2-Dicarboxylic Acid Anhydride)

- Structure : Bulky, asymmetric anhydride with a fused tetrahydrofuran ring.

- Applications : High-performance polyimides with enhanced optical transparency and thermal stability.

- Key Difference : The rigid, bulky structure improves polymer chain packing and reduces crystallinity compared to simpler anhydrides like cis-4-cyclohexene-1,2-dicarboxylic anhydride .

Comparative Data Table

Research Findings and Industrial Relevance

- Reactivity : The 3-cyclohexene-1,2-dicarboxylic acid’s conjugated diene structure enables Diels-Alder reactions, critical for synthesizing rosin adducts and epoxy resins .

- Regulatory Considerations : Ester derivatives like DINCH metabolites are under scrutiny for endocrine disruption, driving demand for safer alternatives .

- Material Science : Epiclon-based polyimides exhibit refractive indices of ~1.65–1.70 and optical transparency >80% in visible light, outperforming aliphatic counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。